N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Description
Chemical Structure: The compound consists of a 1,2,4-oxadiazole core substituted at position 5 with a trifluoromethyl (-CF₃) group. A methanamine group (-CH₂NH₂) is attached to position 3, with the amine nitrogen methylated (N-methyl) and protonated as a hydrochloride salt.
Molecular Formula: C₆H₈ClF₃N₃O.
Molecular Weight: ~229.6 g/mol (calculated).
Key Features:
Properties
IUPAC Name |
N-methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(12-11-3)5(6,7)8;/h9H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOSRQLQJJPNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Variations in 1,2,4-Oxadiazole Derivatives
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) :
- N-Methylation :
Preparation Methods
Core Heterocycle Construction
The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives. For this compound, the trifluoromethyl group at position 5 necessitates the use of trifluoroacetic anhydride or trifluoroacetonitrile as a starting material. Computational modeling suggests that the electron-deficient trifluoromethyl group enhances ring stability by reducing electron density at the N–O bond.
Amine Side-Chain Introduction
The methylamine moiety at position 3 is introduced through nucleophilic substitution or reductive amination. Patent literature emphasizes the use of chloromethyl intermediates, where displacement with methylamine in polar aprotic solvents (e.g., dimethylformamide) achieves >65% conversion. Steric hindrance from the oxadiazole ring necessitates elevated temperatures (80–100°C) for complete reaction.
Stepwise Synthesis Protocols
Synthesis of 5-(Trifluoromethyl)-1,2,4-Oxadiazole-3-Carbaldehyde
Procedure:
- Amidoxime Formation : React trifluoroacetonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 12 hours.
- Cyclocondensation : Treat the amidoxime intermediate with ethyl chlorooxalate (1.1 equiv) in dichloromethane under reflux for 8 hours.
Yield : 68–72% after column chromatography (hexane/ethyl acetate, 4:1).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp | 60°C (Step 1); 40°C (Step 2) | |
| Purification Method | Silica gel chromatography | |
| Purity (HPLC) | >98% |
Reductive Amination to N-Methyl Methanamine
Procedure:
- Imine Formation : React 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde (1.0 equiv) with methylamine (2.0 equiv) in methanol at 25°C for 6 hours.
- Reduction : Add sodium cyanoborohydride (1.5 equiv) and stir for 12 hours. Acidify with HCl (2M) to precipitate the hydrochloride salt.
Yield : 71% (white crystalline solid).
Optimization Insights:
- Excess methylamine prevents dimerization of the aldehyde.
- Sodium cyanoborohydride outperforms borane-tetrahydrofuran in selectivity (99:1 amine:byproduct).
Alternative Pathways and Comparative Analysis
Nucleophilic Displacement Route
Procedure:
- Chloromethyl Intermediate : Treat 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole with methylamine (3.0 equiv) in tetrahydrofuran at 80°C for 24 hours.
Yield : 57% (lower due to steric hindrance).
Advantages:
- Avoids aldehyde handling.
- Single-step process.
Disadvantages:
- Requires high-pressure conditions for acceptable yields.
Microwave-Assisted Synthesis
Procedure:
Irradiate a mixture of trifluoroacetonitrile, hydroxylamine, and methylamine hydrochloride at 150°C (300W) for 20 minutes.
Yield : 63% with 95% purity.
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Microwave Power | 300 W | |
| Reaction Time | 20 minutes | |
| Solvent | Solvent-free |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water + 0.1% TFA) shows a single peak at 6.8 minutes, confirming >99% purity.
Industrial-Scale Production Challenges
Solvent Selection
Cost Optimization
- Trifluoroacetonitrile accounts for 62% of raw material costs.
- Bulk procurement agreements reduce expenses by 22%.
Q & A
Q. How can researchers optimize the synthesis of N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization involves evaluating reaction conditions (e.g., solvent selection, temperature, catalyst type). For example, oxadiazole ring formation often requires nitrile oxide cycloaddition with methylamine derivatives under controlled conditions . Key steps include:
- Precursor selection : Use trifluoromethyl-substituted amidoximes as intermediates for oxadiazole ring closure.
- Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency, as seen in structurally related oxadiazole syntheses .
- Purification : Gradient elution via reversed-phase HPLC can isolate the hydrochloride salt with >95% purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : and NMR to confirm substitution patterns (e.g., trifluoromethyl at position 5, methylamine linkage) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 225.0623 for related analogs) .
- X-ray crystallography : Resolve 3D conformation of the oxadiazole ring and hydrogen bonding with chloride ions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s enzyme inhibition mechanism, particularly against succinate dehydrogenase?
Methodological Answer: The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with the enzyme’s hydrophobic binding pocket. To study this:
- Molecular docking : Use software like AutoDock to simulate binding to succinate dehydrogenase’s flavoprotein subunit .
- In vitro assays : Measure IC values via NADH oxidation inhibition in mitochondrial extracts, comparing analogs with/without trifluoromethyl substitution .
- Mutagenesis : Introduce point mutations (e.g., Ser68Ala in the active site) to assess binding specificity .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?
Methodological Answer: Contradictions arise from assay variability or structural analogs. Mitigate this via:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus and C. albicans) .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., phenyl vs. trifluoromethyl substitution) to isolate pharmacophores .
- Multi-omics integration : Correlate transcriptomic profiles (RNA-seq) with cytotoxicity in cancer cell lines (e.g., HepG2) to identify off-target effects .
Q. What strategies are recommended for studying the compound’s pharmacokinetics and metabolic stability?
Methodological Answer:
- In vitro ADME :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Comparative and Mechanistic Questions
Q. How does this compound differ from structurally similar 1,2,4-oxadiazole derivatives in terms of biochemical interactions?
Methodological Answer: Key distinctions include:
- Trifluoromethyl group : Enhances metabolic stability and target affinity compared to phenyl or methyl analogs (e.g., 20% higher IC against Leishmania parasites) .
- Methylamine hydrochloride salt : Improves aqueous solubility (logP ~1.2) versus freebase forms, critical for in vivo efficacy .
- Comparative assays : Test alongside derivatives like N-Methyl-1-(5-phenyloxadiazol-3-yl)methanamine hydrochloride to quantify potency shifts .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
Methodological Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate LD and Hill slope .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) in chronic toxicity assays .
- Machine learning : Apply random forest models to predict hepatotoxicity using molecular descriptors (e.g., topological polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
